Methyl 5-(3-Pyridinyloxy)-2-furoate
Overview
Description
“Methyl 5-(3-Pyridinyloxy)-2-furoate” is a complex organic compound. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a methyl ester group (a carbonyl group adjacent to an ether group). These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine and furan rings in separate steps, followed by the introduction of the ester group. The pyridine ring could potentially be synthesized via a Chichibabin pyridine synthesis, while the furan ring could be formed via a Paal-Knorr synthesis . The ester group could then be introduced via a Fischer esterification or a Steglich esterification .Molecular Structure Analysis
The molecular structure of “Methyl 5-(3-Pyridinyloxy)-2-furoate” would be characterized by the presence of the pyridine and furan rings, along with the ester group. The pyridine ring is aromatic and planar, while the furan ring is also aromatic but less stable due to the presence of the oxygen atom .Chemical Reactions Analysis
The chemical reactivity of “Methyl 5-(3-Pyridinyloxy)-2-furoate” would be influenced by the presence of the pyridine and furan rings, as well as the ester group. The pyridine ring can undergo electrophilic substitution reactions, while the furan ring can undergo both electrophilic substitution and nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-(3-Pyridinyloxy)-2-furoate” would be influenced by its molecular structure. For example, the presence of the pyridine and furan rings could contribute to its aromaticity and potentially its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis of Complex Molecules
Methyl 5-(3-Pyridinyloxy)-2-furoate serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the practical synthesis of 5‐(chloromethyl)furo[2,3‐b]pyridine, a key intermediate for the HIV protease inhibitor, L‐754,394, demonstrating its utility in developing pharmaceutical compounds (Bhupathy et al., 1995). This showcases its role in synthesizing intermediates for drugs without directly discussing drug use or dosage.
Catalytic Reactions and Material Synthesis
The compound has also found applications in catalytic reactions and material synthesis. A study on the aerobic oxidation of hydroxymethylfurfural and furfural using heterogeneous Cox Oy -N@C catalysts highlighted the conversion of these compounds into esters, including Methyl 2-furoate, emphasizing its role in generating environmentally friendly alternatives to traditional petrochemicals (Deng et al., 2014). This example demonstrates the relevance of Methyl 5-(3-Pyridinyloxy)-2-furoate in green chemistry applications.
Renewable Biomass Resources
The transformation of renewable biomass resources into valuable chemicals is another significant application. The conversion of fructose to 5-hydroxymethylfurfural (HMF) in a study utilized a two-phase reactor system, showcasing the potential of using Methyl 5-(3-Pyridinyloxy)-2-furoate derivatives in producing sustainable and renewable chemicals (Román‐Leshkov et al., 2006).
Advanced Heterocyclic Systems
Moreover, Methyl 5-(3-Pyridinyloxy)-2-furoate is instrumental in creating novel heterocyclic systems, such as the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. These derivatives represent a new class of heterocyclic compounds, indicating the breadth of its applications in medicinal chemistry and material science (Yahodkina-Yakovenko et al., 2018).
Renewable PET Synthesis
Research into the production of biobased terephthalic acid precursors for renewable PET manufacturing has also utilized derivatives of Methyl 5-(3-Pyridinyloxy)-2-furoate. This underscores its role in the development of sustainable materials for various industries, moving away from petrochemical dependence (Pacheco et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-pyridin-3-yloxyfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-14-11(13)9-4-5-10(16-9)15-8-3-2-6-12-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDTNCNVQRZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428156 | |
Record name | Methyl 5-[(pyridin-3-yl)oxy]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-Pyridinyloxy)-2-furoate | |
CAS RN |
852180-38-2 | |
Record name | Methyl 5-[(pyridin-3-yl)oxy]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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